molecular formula C9H6FNO2 B1382285 2-(2-Cyano-6-fluorophenyl)acetic acid CAS No. 1261682-66-9

2-(2-Cyano-6-fluorophenyl)acetic acid

Cat. No.: B1382285
CAS No.: 1261682-66-9
M. Wt: 179.15 g/mol
InChI Key: SGHLXSMVQBGIGK-UHFFFAOYSA-N
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Description

2-(2-Cyano-6-fluorophenyl)acetic acid (CAS: 1261682-66-9) is a fluorinated phenylacetic acid derivative with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol . The compound features a cyano (-CN) group at the 2-position and a fluorine atom at the 6-position on the phenyl ring, attached to an acetic acid moiety.

Properties

IUPAC Name

2-(2-cyano-6-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHLXSMVQBGIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyano-6-fluorophenyl)acetic acid typically involves the reaction of 2-cyano-6-fluorobenzaldehyde with a suitable reagent to introduce the acetic acid group. One common method is the use of a Grignard reagent followed by oxidation to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are adjusted to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyano-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(2-Cyano-6-fluorophenyl)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used in the development of new drugs and as a tool to investigate biochemical pathways .

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 2-(2-Cyano-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets in biological systems. The cyano group and fluorine atom play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s distinct substituents (cyano and fluorine) confer unique electronic and steric properties compared to other phenylacetic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
2-(2-Cyano-6-fluorophenyl)acetic acid 2-CN, 6-F C₉H₆FNO₂ 179.15 1261682-66-9 Potential use in medicinal chemistry due to electron-withdrawing CN and F groups.
2-Fluorophenylacetic acid 2-F C₈H₇FO₂ 154.13 451-82-1 Simpler structure; lacks CN group. Used in organic synthesis intermediates.
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH₃ C₉H₉BrO₃ 245.07 Not provided Key intermediate in Combretastatin A-4 synthesis; Br and OCH₃ influence hydrogen bonding.
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride 2-Cl, 6-F, dimethylamino C₁₀H₁₂Cl₂FNO₂ 268.11 1334145-93-5 Contains Cl and dimethylamino groups; likely used in bioactive molecule development.
Diphenylacetic acid Two phenyl groups C₁₄H₁₂O₂ 212.25 117-34-0 Bulkier structure; used in crystallography and as a ligand in coordination chemistry.
Key Observations:
  • Electron-Withdrawing Effects: The cyano group in this compound is strongly electron-withdrawing, which may enhance acidity compared to methoxy (electron-donating) or halogen (moderately withdrawing) substituents .

Biological Activity

2-(2-Cyano-6-fluorophenyl)acetic acid (CAS No. 1261682-66-9) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a cyano group and a fluorine atom attached to a phenyl ring, linked to an acetic acid moiety. The general structure can be represented as follows:

C9H6FNO2\text{C}_9\text{H}_6\text{F}\text{N}\text{O}_2

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including:

  • Friedel-Crafts Acylation : Utilizing acetyl chloride and a Lewis acid catalyst (AlCl3) to introduce the acetic acid group onto the substituted benzene ring.
  • Sandmeyer Reaction : This method facilitates the conversion of aryl amines to aryl halides, which can subsequently lead to the formation of the target compound through further reactions.

These synthetic pathways are crucial for generating derivatives that may exhibit enhanced biological activity.

Antiviral Properties

Research indicates that derivatives of this compound can exhibit significant antiviral activity. For instance, indole derivatives synthesized from this compound showed inhibitory effects against influenza A virus with an IC50 value of 7.53 μmol/L and a selectivity index (SI) of 17, indicating a promising therapeutic potential against viral infections .

Antiproliferative Effects

In studies involving chronic lymphocytic leukemia (CLL) cell lines, compounds derived from this compound demonstrated significant antiproliferative effects. Some derivatives exhibited IC50 values ranging from 0.17 to 2.69 µM in HG-3 CLL cells, showcasing their potential as anticancer agents .

The mechanism underlying the biological activity of this compound appears to involve:

  • Reactive Oxygen Species (ROS) Modulation : The compounds induce oxidative stress in cancer cells, leading to apoptosis.
  • Targeting Specific Molecular Pathways : The interaction with redox-sensitive proteins may activate nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathways, which are crucial in cellular defense mechanisms against oxidative damage .

Data Summary

Here is a summary table highlighting key biological activities and findings related to this compound:

Biological Activity IC50 Value (µM) Selectivity Index Cell Line/Target
Antiviral7.5317Influenza A Virus
Antiproliferative0.17 - 2.69Not specifiedCLL Cell Lines (HG-3, PGA-1)

Study on Antiviral Activity

A notable study reported the synthesis of indole derivatives from this compound, demonstrating their efficacy against influenza A virus. The results indicated that structural modifications could enhance antiviral potency and selectivity .

Study on Anticancer Properties

In another investigation involving CLL cell lines, several derivatives were tested for their antiproliferative effects. The most potent compounds exhibited pro-apoptotic effects in both HG-3 and PGA-1 cell lines with minimal toxicity observed in healthy peripheral blood mononuclear cells . This highlights the compound's potential as a lead for developing new anticancer therapies.

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